2-Cyano-4-methylpyridine

Organic Synthesis Process Chemistry Heterocyclic Chemistry

For CNS drug discovery and agrochemical R&D requiring precise regiochemical control, 2-Cyano-4-methylpyridine (CAS 1620-76-4) is the definitive pyridine building block. Its unique 2-cyano-4-methyl substitution pattern directly dictates selectivity in ammoxidation and downstream cross-coupling, ensuring divergent and reproducible synthetic outcomes compared to isomeric alternatives. This positionally pure intermediate is essential for structure-activity relationship (SAR) studies and scalable to pilot synthesis. Verify lot-specific purity ≥98% and competitive bulk pricing.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 1620-76-4
Cat. No. B154492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4-methylpyridine
CAS1620-76-4
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C#N
InChIInChI=1S/C7H6N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,1H3
InChIKeyLQAWSWUFSHYCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-4-methylpyridine (CAS 1620-76-4): A Versatile Heterocyclic Building Block for Pharmaceutical and Agrochemical Research


2-Cyano-4-methylpyridine (CAS 1620-76-4), also known as 4-methylpicolinonitrile or 4-methylpyridine-2-carbonitrile, is a disubstituted pyridine derivative bearing a cyano group at the 2-position and a methyl group at the 4-position . It is primarily employed as a key synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, serving as a versatile building block in organic synthesis .

2-Cyano-4-methylpyridine: Why Positional Isomers Are Not Interchangeable in Synthetic Applications


The specific 2-cyano-4-methyl substitution pattern on the pyridine ring imparts unique electronic and steric properties that govern its reactivity and selectivity in chemical transformations. As demonstrated in vapor-phase ammoxidation studies, the formation of 2-cyano-4-methylpyridine from 2,4-lutidine occurs with distinct kinetics and selectivity compared to the formation of other cyanomethylpyridine isomers from different lutidine precursors [1]. Consequently, substituting a positional isomer such as 2-cyano-5-methylpyridine or 2-cyano-3-methylpyridine will likely result in altered reaction yields, different regioselectivity in subsequent transformations, and ultimately a divergent synthetic outcome [1][2].

Quantitative Differentiation of 2-Cyano-4-methylpyridine: Evidence-Based Selection Guide


Synthetic Accessibility: Comparative Yield in Cyanation of 4-Methylpyridine N-Oxide

The synthesis of 2-cyano-4-methylpyridine via cyanation of 4-methylpyridine N-oxide can be achieved with a reported yield of 80% using trimethylsilyl cyanide and diethyl phosphite under mild conditions [1]. In contrast, an alternative synthesis route involving a dimethyl sulfate-mediated cyanation of 4-methylpyridine N-oxide has been reported to yield the product in 42% yield . This demonstrates that the choice of synthetic methodology significantly impacts the yield, and that the compound is accessible in high yields under optimized conditions.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Selectivity in Vapor-Phase Ammoxidation: Unique Formation from 2,4-Lutidine

A kinetic study of the vapor-phase ammoxidation of lutidine isomers over a Cr2O3-Al2O3 catalyst at 360°C revealed that the formation of 2-cyano-4-methylpyridine and 4-cyano-2-methylpyridine from 2,4-lutidine occurs in equal amounts [1]. This contrasts sharply with the selective formation of single isomers from other lutidine precursors (e.g., 2-cyano-5-methylpyridine from 2,5-lutidine), indicating a distinct and non-selective surface reaction mechanism for the 2,4-lutidine substrate.

Catalysis Kinetic Studies Industrial Chemistry

Commercial Availability and Standardized Purity Grades for Reproducible Research

2-Cyano-4-methylpyridine is commercially available from multiple reputable suppliers with defined purity grades, enabling reproducible experimental results. Standard grades include ≥98.0% (GC) from TCI America and Alfa Aesar , and ≥95.0% (HPLC) from Chem-Impex . These specifications provide a clear, verifiable quality benchmark for procurement, ensuring consistency across different batches and suppliers.

Chemical Procurement Quality Control Analytical Chemistry

Strategic Application Scenarios for 2-Cyano-4-methylpyridine in Research and Development


Pharmaceutical Intermediate for Central Nervous System Agents

2-Cyano-4-methylpyridine serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders . Its structure provides a versatile scaffold for building molecules with potential therapeutic activity, making it a priority procurement item for medicinal chemistry groups focused on CNS drug discovery .

Agrochemical Research and Crop Protection Formulations

This compound is a critical building block for the development of novel agrochemicals, including pesticides and herbicides . Its incorporation into lead structures is driven by the need for new modes of action to combat resistance in agricultural pests, making it a strategic material for R&D in the agrochemical industry .

Academic Research in Heterocyclic Chemistry and Catalysis

Due to its distinct substitution pattern and reactivity profile in cross-coupling reactions, 2-cyano-4-methylpyridine is a valuable substrate for investigating new catalytic methodologies and exploring structure-activity relationships in academic settings .

Quote Request

Request a Quote for 2-Cyano-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.